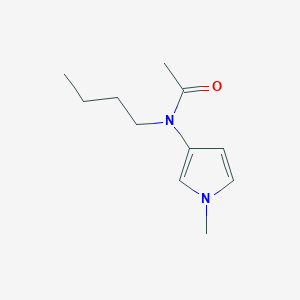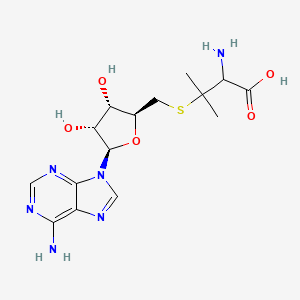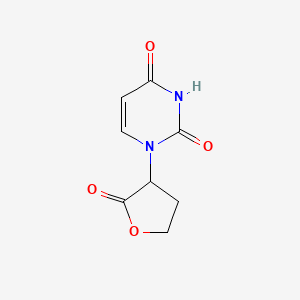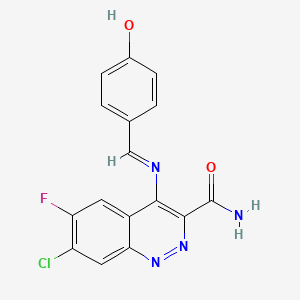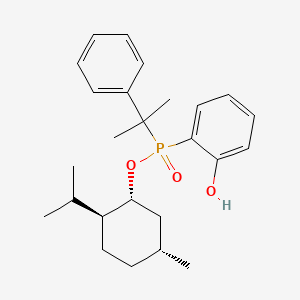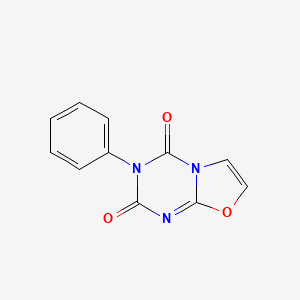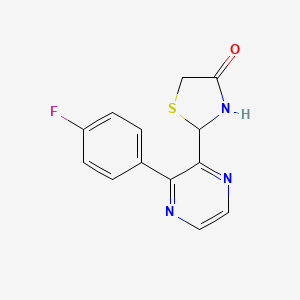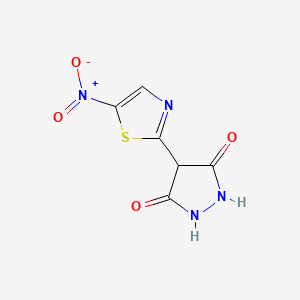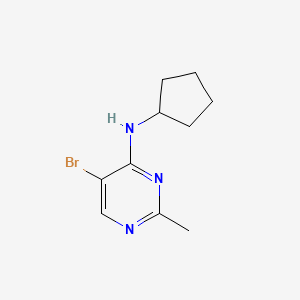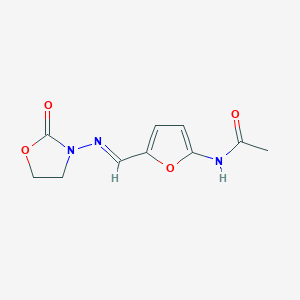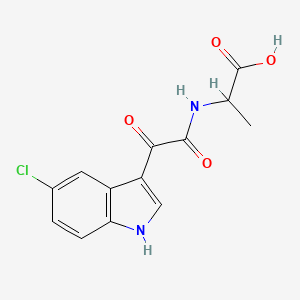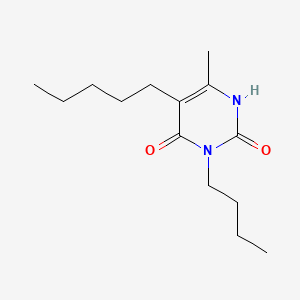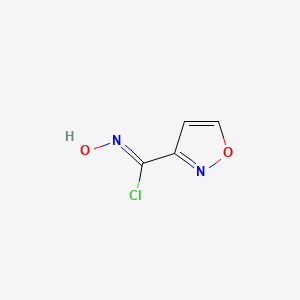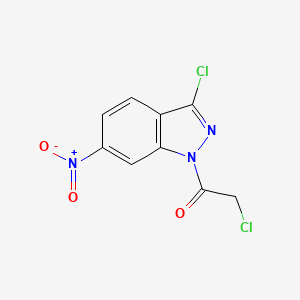
2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a chloro and nitro group attached to the indazole ring, which can influence its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone typically involves the reaction of 3-chloro-6-nitroindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted indazole derivatives.
Reduction: Formation of 2-chloro-1-(3-chloro-6-amino-1H-indazol-1-yl)ethanone.
Oxidation: Formation of oxidized indazole derivatives, depending on the specific conditions used.
Aplicaciones Científicas De Investigación
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-6-nitroindazole: Shares the indazole core structure but lacks the chloroacetyl group.
2-chloro-1-(3-chloro-1H-indazol-1-yl)ethanone: Similar structure but without the nitro group.
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone: Lacks the chloro group on the ethanone moiety.
Uniqueness
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for studying various chemical reactions and potential therapeutic applications .
Propiedades
Número CAS |
27232-75-3 |
|---|---|
Fórmula molecular |
C9H5Cl2N3O3 |
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-4-8(15)13-7-3-5(14(16)17)1-2-6(7)9(11)12-13/h1-3H,4H2 |
Clave InChI |
DZJJGGBZFBBIFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


